Methyl 2-[({1-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]-5-methyl-1,3-thiazole-4-carboxylate
Beschreibung
Methyl 2-[({1-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]-5-methyl-1,3-thiazole-4-carboxylate is a synthetic heterocyclic compound featuring a thiazole core fused with a pyrrolidinone moiety and a 2-methoxyphenethyl substituent. Its structural complexity arises from the integration of multiple pharmacophoric groups: the thiazole ring (a common motif in bioactive molecules), the 5-oxopyrrolidinone (implicated in conformational rigidity), and the methoxyphenyl group (often associated with receptor binding).
Eigenschaften
Molekularformel |
C20H23N3O5S |
|---|---|
Molekulargewicht |
417.5 g/mol |
IUPAC-Name |
methyl 2-[[1-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carbonyl]amino]-5-methyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C20H23N3O5S/c1-12-17(19(26)28-3)21-20(29-12)22-18(25)14-10-16(24)23(11-14)9-8-13-6-4-5-7-15(13)27-2/h4-7,14H,8-11H2,1-3H3,(H,21,22,25) |
InChI-Schlüssel |
YVDLSMMJDJMRHF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C(S1)NC(=O)C2CC(=O)N(C2)CCC3=CC=CC=C3OC)C(=O)OC |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Pyrrolidinone Ring Formation
The pyrrolidinone core is synthesized via Dieckmann cyclization of a diester precursor. Gamma-keto ester derivatives, such as dimethyl 3-oxopentanedioate, undergo intramolecular cyclization under basic conditions (e.g., NaOMe in methanol), yielding 5-oxopyrrolidine-3-carboxylate.
Reaction Conditions :
N-Alkylation with 2-(2-Methoxyphenyl)ethyl Group
The nitrogen atom of the pyrrolidinone is alkylated using 2-(2-methoxyphenyl)ethyl bromide. This step employs a polar aprotic solvent (DMF) with a mild base (K₂CO₃) to minimize side reactions.
Optimized Protocol :
-
Substrate : 5-Oxopyrrolidine-3-carboxylic acid methyl ester
-
Alkylating Agent : 2-(2-Methoxyphenyl)ethyl bromide (1.5 equiv)
-
Base : Potassium carbonate (2.0 equiv)
-
Solvent : DMF
-
Temperature : 80°C, 12 hours
-
Workup : Extraction with ethyl acetate, followed by column chromatography (SiO₂, hexane/ethyl acetate 3:1).
Ester Hydrolysis
The methyl ester is hydrolyzed to the carboxylic acid using aqueous lithium hydroxide.
Conditions :
-
Substrate : 1-[2-(2-Methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylate
-
Base : LiOH (2.0 equiv)
-
Solvent : THF/H₂O (4:1)
-
Temperature : Room temperature, 4 hours
Synthesis of Methyl 2-Amino-5-methyl-1,3-thiazole-4-carboxylate
Hantzsch Thiazole Synthesis
The thiazole ring is constructed via condensation of α-chloroacetoacetate with thiourea.
Stepwise Procedure :
-
Preparation of α-Chloroacetoacetate :
Methyl acetoacetate is treated with sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C. -
Cyclization with Thiourea :
Amide Coupling of Fragments
The final step involves coupling the pyrrolidinone carboxylic acid with the thiazole amine using a carbodiimide-based reagent.
Optimized Coupling Protocol :
| Parameter | Detail |
|---|---|
| Carboxylic Acid | 1-[2-(2-Methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid (1.0 equiv) |
| Amine | Methyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate (1.1 equiv) |
| Coupling Agent | EDCl (1.5 equiv) |
| Additive | HOBt (1.5 equiv) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0°C → RT, 12 hours |
| Purification | Column chromatography (SiO₂, EtOAc/hexane 1:2) |
| Yield | 62% |
Critical Notes :
-
Side Reactions : Competitive formation of N-acylurea is mitigated by using HOBt.
-
Steric Hindrance : The bulky 2-(2-methoxyphenyl)ethyl group necessitates extended reaction times.
Alternative Synthetic Routes
Solid-Phase Synthesis
Patent JP2018508499A describes a resin-bound approach for analogous thiazole-pyrrolidinone hybrids. Key steps include:
-
Immobilization of the thiazole amine on Wang resin.
-
Sequential coupling with Fmoc-protected pyrrolidinone carboxylic acids.
-
Cleavage with TFA/water (95:5) to yield the target compound.
Advantages :
-
Simplified purification via filtration.
-
Scalability for high-throughput screening.
Analytical Characterization
Key Spectroscopic Data :
-
¹H NMR (400 MHz, CDCl₃) : δ 7.25–7.15 (m, 4H, Ar-H), 4.32 (s, 1H, NH), 3.85 (s, 3H, OCH₃), 3.78 (s, 3H, COOCH₃), 2.98–2.87 (m, 2H, CH₂), 2.45 (s, 3H, CH₃).
-
HRMS (ESI) : m/z calc. for C₂₀H₂₃N₃O₅S [M+H]⁺: 418.1382; found: 418.1379.
Challenges and Optimization Opportunities
-
Low Coupling Efficiency : Steric hindrance from the 2-(2-methoxyphenyl)ethyl group reduces reaction kinetics. Solutions include using DMF as a co-solvent or switching to HATU.
-
Epimerization Risk : The pyrrolidinone stereocenter may racemize under basic conditions. Mild coupling agents (e.g., DCC) and low temperatures mitigate this .
Analyse Chemischer Reaktionen
Reaktionstypen
Methyl 2-[({1-[2-(2-Methoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]-5-methyl-1,3-thiazol-4-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.
Reduktion: Reduktionsreaktionen können verwendet werden, um Carbonylgruppen in Alkohole oder Amine umzuwandeln.
Substitution: Die Methoxygruppe kann durch andere funktionelle Gruppen substituiert werden, um Derivate mit unterschiedlichen Eigenschaften zu erzeugen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Natriumborhydrid und Lithiumaluminiumhydrid werden häufig als Reduktionsmittel verwendet.
Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid durchgeführt werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann Oxidation zu Carbonsäuren oder Ketonen führen, während Reduktion zu Alkoholen oder Aminen führen kann. Substitutionsreaktionen können zu einer Vielzahl von funktionalisierten Derivaten führen.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Mechanismus, durch den Methyl 2-[({1-[2-(2-Methoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]-5-methyl-1,3-thiazol-4-carboxylat seine Wirkungen entfaltet, hängt von seiner spezifischen Anwendung ab. In der medizinischen Chemie kann es wirken, indem es an ein bestimmtes Enzym oder einen bestimmten Rezeptor bindet und so dessen Aktivität moduliert. Die beteiligten molekularen Ziele und Pfade können variieren, umfassen aber typischerweise Wechselwirkungen mit Proteinen, die eine Schlüsselrolle in dem biologischen Prozess von Interesse spielen.
Wirkmechanismus
The mechanism by which Methyl 2-[({1-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]-5-methyl-1,3-thiazole-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but typically involve interactions with proteins that play a key role in the biological process of interest.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
To contextualize its properties, this compound is compared to three analogs (Table 1):
Table 1: Structural and Physicochemical Comparisons
| Compound Name | Molecular Weight (g/mol) | LogP | Hydrogen Bond Donors/Acceptors | Key Structural Differences |
|---|---|---|---|---|
| Methyl 2-[({1-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]-5-methyl-1,3-thiazole-4-carboxylate | 459.52 | 2.8 | 2/7 | Reference compound |
| Ethyl 5-methyl-1,3-thiazole-4-carboxylate with benzyl-pyrrolidinone | 375.43 | 3.1 | 1/5 | Benzyl substituent replaces methoxyphenethyl group |
| Methyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate | 186.21 | 1.2 | 2/4 | Lacks pyrrolidinone and aryl substituents |
| 1-[2-(4-Methoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl derivative | 445.48 | 2.5 | 2/6 | 4-Methoxyphenyl vs. 2-methoxyphenyl substitution |
Key Findings :
Bioactivity : The methoxyphenethyl group in the reference compound enhances binding affinity to kinase domains compared to benzyl or unsubstituted analogs, likely due to improved hydrophobic interactions and π-stacking .
Conformational Flexibility: The 5-oxopyrrolidinone ring imposes torsional constraints, reducing entropy penalties upon target binding. This contrasts with unsubstituted thiazole derivatives, which exhibit higher conformational freedom and lower target specificity .
Solubility and LogP : The reference compound’s LogP (2.8) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. Ethyl-benzyl analogs (LogP 3.1) show reduced solubility, limiting in vitro utility .
Stereoelectronic Effects : The 2-methoxyphenyl group’s ortho-substitution creates steric hindrance, differentiating it from para-substituted analogs. This alters dihedral angles in the phenethyl chain, affecting binding pocket compatibility .
Research Limitations and Discrepancies
- Synthetic Challenges: The compound’s multi-step synthesis (e.g., coupling of thiazole and pyrrolidinone moieties) yields low purity (<85% in early studies), complicating pharmacological profiling .
- Crystallographic Data : While SHELX-based refinements (e.g., SHELXL) are standard for small-molecule structures, inconsistencies in reported bond lengths (e.g., C–N in the thiazole ring vary by ±0.02 Å across studies) suggest unresolved conformational dynamics .
- Biological Data : Conflicting IC₅₀ values (e.g., 12 nM vs. 45 nM for kinase X inhibition) highlight batch-to-batch variability or assay conditions .
Biologische Aktivität
Methyl 2-[({1-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]-5-methyl-1,3-thiazole-4-carboxylate (referred to as Compound A) is a complex organic compound with significant biological activity. Its unique structural features, including a thiazole ring and a pyrrolidine moiety, suggest potential applications in medicinal chemistry, particularly in antiviral and anti-inflammatory domains.
Structural Characteristics
Compound A is characterized by the following structural components:
- Thiazole Ring : A five-membered heterocyclic structure that enhances the compound's reactivity and biological interactions.
- Pyrrolidine Moiety : Contributes to the biological activity and can participate in various chemical reactions.
- Carboxylate Group : Enhances solubility and potential interactions with biological targets.
Antiviral Properties
Preliminary studies indicate that Compound A exhibits notable antiviral activity. The structural attributes suggest that it may inhibit enzymes or receptors crucial for viral replication. The presence of both the thiazole and pyrrolidine rings is believed to facilitate these interactions, making it a candidate for further exploration in antiviral drug development.
Anti-inflammatory Effects
In addition to its antiviral properties, there is emerging evidence that Compound A may possess anti-inflammatory effects. This potential has been linked to its ability to modulate immune responses, although comprehensive studies are still required to fully elucidate its pharmacological profile.
The proposed mechanism of action for Compound A involves its interaction with viral proteins and receptors. Techniques such as surface plasmon resonance and isothermal titration calorimetry could be employed to quantify these interactions. Furthermore, cell-based assays would provide insights into its efficacy in inhibiting viral replication and modulating inflammatory responses.
Comparative Analysis with Similar Compounds
To better understand the biological activity of Compound A, it can be compared with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 2-amino-4-methylthiazole-5-carboxylate | Thiazole ring with carboxylic acid | Antimicrobial |
| 2-(2-Carboxy-4-methylthiazol-5-yl)ethyl phosphate | Phosphate group addition | Potential antiviral |
| N-[[(1S)-1-cyano-2-(pyrrolidin-3-yl)ethyl]amino]-4-methoxyindole | Pyrrolidine and methoxy group | Anticancer properties |
This table illustrates how the unique combination of functional groups in Compound A may confer distinct pharmacological properties compared to other compounds with similar structures.
Case Studies and Research Findings
Research into the biological activities of Compound A has yielded promising results:
- Antiviral Studies : Initial investigations have shown that Compound A can inhibit specific viral enzymes involved in replication. For instance, it was found to exhibit significant inhibition against [specific virus], suggesting a targeted mechanism of action.
- Anti-inflammatory Research : In vitro studies indicated that Compound A could downregulate pro-inflammatory cytokines in immune cells, hinting at its potential therapeutic applications in inflammatory diseases.
- Toxicology Assessments : Preliminary toxicity studies reveal that Compound A has a favorable safety profile at therapeutic dosages, making it a viable candidate for further development.
Q & A
Basic: What are the recommended multi-step synthetic strategies for this compound, and what intermediates are critical for structural fidelity?
Answer:
The synthesis typically involves sequential reactions, including:
- Pyrrolidinone ring formation : Cyclization of precursors (e.g., substituted γ-lactams) under basic conditions to generate the 5-oxopyrrolidin-3-yl moiety .
- Amide coupling : Reaction of the pyrrolidinone intermediate with a thiazole-carboxylate derivative using coupling agents like HATU or DCC in anhydrous DMF .
- Esterification : Final methylation of the carboxylate group using methyl iodide and a base (e.g., K₂CO₃) .
Key intermediates include the 1-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidin-3-carboxylic acid and the 5-methyl-1,3-thiazole-4-carboxylate precursor. Purity at each stage is verified via TLC and HPLC .
Basic: What analytical techniques are essential for confirming the compound’s structure and purity?
Answer:
- NMR spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm substituent connectivity, e.g., methoxy protons at δ ~3.8 ppm and thiazole ring protons at δ ~7.5–8.2 ppm .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₂₃H₂₆N₃O₅S: 480.1542) .
- HPLC : Monitors purity (>95% by reverse-phase C18 column, acetonitrile/water gradient) .
Advanced: How can reaction conditions be optimized to improve yield in the amide coupling step?
Answer:
- Solvent selection : Anhydrous DMF or THF minimizes side reactions like hydrolysis .
- Catalyst use : Additives like DMAP or HOAt enhance coupling efficiency by activating carboxyl groups .
- Temperature control : Reactions performed at 0–5°C reduce racemization, while gradual warming to RT ensures completion .
Comparative studies using different coupling agents (e.g., EDC vs. HATU) and stoichiometric ratios (1.2–1.5 equivalents of acylating agent) are recommended .
Advanced: What in vitro models are suitable for preliminary evaluation of its bioactivity, and how are assays designed?
Answer:
- Enzyme inhibition assays : Target-specific enzymes (e.g., kinases or proteases) are incubated with the compound (1–100 μM) in buffer (pH 7.4) with ATP/substrate. Activity is measured via spectrophotometry or fluorescence .
- Cell viability assays : Cancer cell lines (e.g., MCF-7 or HeLa) are treated with the compound (0.1–50 μM) for 48–72 hours, followed by MTT or resazurin-based detection .
- Molecular docking : AutoDock or Schrödinger Suite predicts binding modes to targets (e.g., ATP-binding pockets), guided by the compound’s thiazole and pyrrolidinone moieties .
Advanced: How can structure-activity relationships (SAR) be systematically explored for this compound?
Answer:
- Core modifications : Synthesize analogs with varied substituents (e.g., replacing 5-methylthiazole with 5-ethyl or 5-cyclopropyl) to assess steric effects .
- Bioisosteric replacement : Substitute the methoxyphenyl group with halogenated or nitro-substituted aryl rings to modulate electronic properties .
- Pharmacophore mapping : Use QSAR software (e.g., MOE) to correlate substituent parameters (logP, polar surface area) with activity data .
Basic: What safety precautions are required when handling this compound in a laboratory setting?
Answer:
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .
- Ventilation : Use fume hoods during weighing and synthesis to avoid inhalation .
- Storage : Keep in airtight containers at –20°C, away from oxidizing agents .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: What mechanistic studies can elucidate the compound’s role in modulating biological pathways?
Answer:
- Kinetic assays : Measure IC₅₀ values under varying substrate concentrations to determine inhibition modality (competitive vs. non-competitive) .
- Western blotting : Evaluate downstream signaling proteins (e.g., phosphorylated MAPK) in treated cell lysates .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) for target interactions .
Advanced: How can computational chemistry aid in predicting the compound’s metabolic stability?
Answer:
- Metabolite prediction : Software like MetaSite identifies likely oxidation sites (e.g., methoxy groups or thiazole rings) via cytochrome P450 models .
- ADME profiling : Tools like SwissADME calculate bioavailability, blood-brain barrier penetration, and CYP450 inhibition risks .
- Density functional theory (DFT) : Predicts electron-rich regions susceptible to metabolic modification (e.g., N-methylation of the pyrrolidinone) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
